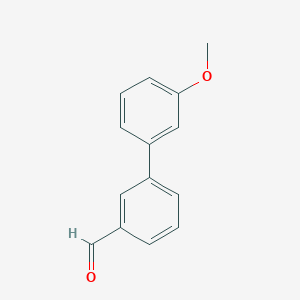

3-(3-Methoxyphenyl)benzaldehyde

Description

Contextualization of Biphenyl (B1667301) Aldehydes in Chemical Research

Biphenyl scaffolds are a cornerstone in synthetic organic chemistry, recognized for their prevalence in medicinally active compounds, marketed drugs, and natural products. rsc.org For many decades, these structures have been a fundamental backbone in the design of new molecules. rsc.org The introduction of an aldehyde functional group to the biphenyl structure creates biphenyl aldehydes, a class of compounds that are highly valuable as synthetic precursors. An example of a simple biphenyl aldehyde is 4-Biphenylaldehyde. nih.govsigmaaldrich.com

The synthesis of biphenyl derivatives has a long history, with methods like the Wurtz-Fittig reaction being early attempts. rsc.org However, modern organic synthesis heavily relies on more efficient and versatile methods like the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. harvard.edumdpi.com This reaction, which couples an organoboron compound with an organic halide, is a powerful tool for creating carbon-carbon bonds and is widely used to synthesize substituted biphenyls, including biphenyl aldehydes. harvard.edumdpi.comorgsyn.orgnih.gov The operational simplicity, mild reaction conditions, and tolerance of a wide variety of functional groups have made the Suzuki coupling a go-to method in both academic research and industrial applications for accessing these important molecular frameworks. mdpi.comnih.gov

Significance of 3-(3-Methoxyphenyl)benzaldehyde as a Versatile Synthetic Intermediate

The chemical compound this compound is a significant and versatile intermediate in organic synthesis. chemimpex.com Its molecular structure, featuring both an aldehyde and a methoxy-substituted biphenyl core, allows it to participate in a wide array of chemical transformations, such as condensation and substitution reactions. chemimpex.com This reactivity makes it a valuable building block for constructing more complex organic molecules. chemimpex.com

The primary significance of this compound lies in its role as a precursor for biologically active compounds. It is a key intermediate in the synthesis of various molecules for the pharmaceutical and agrochemical industries. chemimpex.com For instance, it is a necessary raw material for producing isoquinoline (B145761) derivatives, which are important intermediates for synthesizing drugs with significant biological activity. google.com Research has also highlighted its use as a building block for developing new compounds with potential therapeutic effects, including in the field of cancer research. chemimpex.com Beyond medicinal applications, it is also utilized in the flavor and fragrance industry to create specific aromatic profiles and in material science for incorporation into polymers to enhance their properties. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 126485-58-3 |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.2476 g/mol |

| Purity | 97% (GC-FID) |

| MDL Number | MFCD03424626 |

Data sourced from Rieke Metals Products & Services. riekemetals.com

Overview of Research Trajectories and Future Prospects

Current research involving this compound is largely focused on its application as a foundational element for new, complex molecules with specific functions. A major trajectory is its continued use in medicinal chemistry as a scaffold for developing novel therapeutic agents. chemimpex.comgoogle.com Its utility as a starting material for potential anticancer compounds is an area of active investigation. chemimpex.com Furthermore, its defined structure makes it useful in analytical chemistry, where it can be employed as a standard for chromatographic methods to identify and quantify similar compounds. chemimpex.com

The future prospects for this compound are tied to the broader trends in fine chemical and pharmaceutical intermediate markets. There is a growing demand for advanced materials and drugs, which drives the need for versatile building blocks like this one. innospk.com Future research will likely explore the synthesis of new derivatives with enhanced properties, potentially by introducing other functional groups to the biphenyl core. The development of even more efficient and sustainable synthetic routes, such as improved catalyst systems for Suzuki-Miyaura coupling, will continue to be a priority to make this and related compounds more accessible for a wider range of applications. mdpi.comnih.gov As the quest for novel organic molecules with tailored properties continues, the role of versatile intermediates like this compound is expected to expand.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Biphenylaldehyde |

| Isoquinoline |

| Yohimbine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGWNAPAIMXRGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374829 | |

| Record name | 3-(3-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126485-58-3 | |

| Record name | 3-(3-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126485-58-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 3 Methoxyphenyl Benzaldehyde and Its Derivatives

Established Synthetic Pathways to 3-(3-Methoxyphenyl)benzaldehyde Scaffolds

Traditional synthetic routes to biphenyl (B1667301) aldehydes often involve a stepwise approach, focusing first on the construction of the biphenyl core, followed by the installation or unmasking of the aldehyde group.

The creation of the central carbon-carbon single bond between the two phenyl rings is the cornerstone of biphenyl synthesis. Several methods have been historically employed for this purpose. The Wurtz-Fittig reaction, for instance, involves the sodium-mediated coupling of two aryl halides. rsc.org This reaction proceeds through a free radical mechanism involving dehalogenation, diffusion of the dehalogenated molecules, and subsequent coupling. rsc.org Another approach is the Gomberg-Bachmann reaction, which utilizes the decomposition of a diazonium salt in the presence of an aromatic compound. While these methods have historical significance, they often suffer from limitations such as harsh reaction conditions and the formation of side products. More recently, transition-metal-free methods, such as the use of a lithium atom to catalyze the coupling of two benzene (B151609) molecules, have been explored through computational studies. acs.org

Once the biphenyl core is established, the next critical step is the introduction of the aldehyde group. This is typically achieved through functional group interconversions. A common strategy is the oxidation of a primary alcohol. solubilityofthings.comfiveable.menumberanalytics.com For example, 3-(3-methoxyphenyl)benzyl alcohol can be oxidized to this compound. A patent describes a method for synthesizing 3-methoxybenzaldehyde (B106831) by the direct oxidation of m-methoxybenzyl alcohol with nitric acid in water. google.com Various oxidizing agents can be employed for this transformation, including pyridinium (B92312) chlorochromate (PCC) and chromium trioxide (CrO₃). fiveable.me

Alternatively, the aldehyde can be generated from other functional groups. For instance, a carboxylic acid can be reduced to an aldehyde, though this often requires careful control to prevent over-reduction to the alcohol. The reduction of esters using reagents like diisobutylaluminium hydride (DIBAL-H) can also yield aldehydes. stackexchange.com Another method involves the hydrolysis of a geminal dihalide or a related functional group.

Achieving the desired substitution pattern on the benzaldehyde (B42025) ring is crucial for the synthesis of specific isomers like this compound. Regioselectivity in electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the ring. For instance, in the synthesis of 3-nitrobenzaldehyde, the nitration of benzaldehyde primarily yields the meta-substituted product due to the deactivating, meta-directing nature of the aldehyde group. ijpsonline.com

Protecting groups can also be employed to control regioselectivity. wikipedia.org By temporarily blocking a more reactive site, a reaction can be directed to a less favored position. For example, a ketone can be protected as an acetal (B89532) to prevent its reaction while other transformations are carried out on the molecule. wikipedia.org

A one-pot procedure for the synthesis of functionalized benzaldehydes has been developed, which involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate. This intermediate acts as a masked aldehyde, allowing for subsequent cross-coupling reactions with organometallic reagents to introduce various substituents in a regioselective manner. acs.org

Advanced Catalytic Approaches in the Synthesis of Related Systems

Modern synthetic chemistry has increasingly turned to transition metal-catalyzed reactions for their high efficiency, selectivity, and functional group tolerance. These methods have revolutionized the synthesis of biphenyl systems.

Cross-coupling reactions, particularly those catalyzed by palladium, have become the gold standard for forming carbon-carbon bonds in the synthesis of biaryls. researchgate.net Reactions like the Negishi coupling, which uses organozinc reagents, and the Stille coupling, which employs organotin compounds, are powerful tools. rsc.orglibretexts.org However, the Suzuki-Miyaura coupling has emerged as one of the most widely used methods due to its mild reaction conditions and the low toxicity of the boron-based reagents. libretexts.orgorgsyn.org

The Suzuki-Miyaura coupling is a versatile and highly effective method for the synthesis of unsymmetrical biaryl compounds, including this compound. gre.ac.uk This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate. libretexts.org The general mechanism proceeds through three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to form the biphenyl product and regenerate the catalyst. rsc.orglibretexts.org

A typical synthesis of this compound via Suzuki-Miyaura coupling would involve the reaction of 3-bromobenzaldehyde (B42254) with 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

Table 1: Key Reagents in a Typical Suzuki-Miyaura Coupling for this compound Synthesis

| Reagent Type | Specific Compound | Role in Reaction |

| Aryl Halide | 3-Bromobenzaldehyde | Electrophilic coupling partner |

| Organoboron Reagent | 3-Methoxyphenylboronic acid | Nucleophilic coupling partner |

| Catalyst | Palladium(II) acetate (B1210297) / Triphenylphosphine | Facilitates the cross-coupling |

| Base | Sodium carbonate | Activates the organoboron reagent |

| Solvent | 1-Propanol / Water | Reaction medium |

This reaction has been successfully applied to the synthesis of a variety of biphenyl derivatives. For example, 4-biphenylcarboxaldehyde has been synthesized in high yield using a modified Suzuki cross-coupling protocol. orgsyn.org The choice of catalyst, ligands, base, and solvent can be optimized to improve reaction yields and accommodate a wide range of functional groups. utrgv.eduresearchgate.net The use of nanomaterial-based palladium catalysts has also been explored to enhance catalytic activity and facilitate catalyst recycling. google.com Furthermore, studies have investigated the regioselectivity of Suzuki-Miyaura reactions on polysubstituted aromatic rings, which is critical for the controlled synthesis of complex biaryl structures. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-Mediated and Other Cross-Coupling Methods

The construction of the biaryl scaffold inherent to this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods have become foundational in organic synthesis for their ability to form carbon-carbon bonds with high precision and functional group tolerance. researchgate.net Key strategies such as the Suzuki-Miyaura, Hiyama, and Sonogashira couplings are instrumental in assembling complex aromatic structures from simpler, commercially available precursors. researchgate.netpolyu.edu.hk

The Suzuki-Miyaura reaction, for instance, involves the coupling of an organoboron compound with an organohalide. For the synthesis of the target molecule, this could involve the reaction of 3-formylphenylboronic acid with 3-bromoanisole, or alternatively, 3-methoxyphenylboronic acid with 3-bromobenzaldehyde. The catalytic cycle, driven by a palladium(0) complex, typically involves oxidative addition, transmetalation, and reductive elimination. researchgate.net The choice of ligands, bases, and solvents is crucial for optimizing reaction yields and minimizing side products.

Similarly, the Hiyama coupling presents an alternative using organosilicon reagents, which are known for their low toxicity and stability. polyu.edu.hkmdpi.com This reaction couples an organohalide with an organosilane in the presence of a palladium catalyst and a fluoride (B91410) activator. polyu.edu.hkmdpi.org The development of highly active catalyst systems has expanded the scope of Hiyama couplings to include less reactive but more affordable aryl chlorides. polyu.edu.hk

The Sonogashira coupling, while primarily used for forming carbon-carbon triple bonds, can be adapted for biaryl synthesis through subsequent transformations. It involves the coupling of a terminal alkyne with an aryl or vinyl halide. mdpi.org

These cross-coupling reactions are widely used in the pharmaceutical industry for preparing complex drug candidates and approved substances on a large scale. researchgate.net

Table 1: Illustrative Palladium-Catalyzed Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|---|

| 3-Formylphenylboronic acid | 3-Bromoanisole | Pd(OAc)₂ / Ligand | K₂CO₃ | Toluene (B28343)/Water | This compound |

This table presents hypothetical but standard conditions for a Suzuki-Miyaura reaction to form the target compound.

Organocatalytic and Metal-Free Synthetic Methodologies

In the pursuit of greener and more sustainable chemical processes, organocatalytic and metal-free synthetic methods have emerged as powerful alternatives to traditional metal-based catalysis. Organocatalysis utilizes small organic molecules to accelerate chemical reactions. A notable example in aldehyde chemistry is the oxidation of aldehydes to carboxylic acids using N-heterocyclic carbenes (NHCs) as catalysts with atmospheric oxygen, which avoids the use of heavy metal oxidants. misericordia.edu While direct organocatalytic synthesis of the biphenyl core of this compound is less common, developments in metal-free C-H arylation are providing new pathways. These methods often rely on generating highly reactive aryl radical intermediates under specific conditions to form C-C bonds without the need for transition metals.

Heterogeneous Catalysis in Benzaldehyde Derivative Synthesis

Heterogeneous catalysis offers significant advantages in chemical synthesis, particularly in terms of catalyst recovery, reusability, and process simplification, which are crucial for industrial applications. acs.orgacs.org In the synthesis of benzaldehyde derivatives, heterogeneous catalysts are primarily employed in oxidation reactions.

The selective oxidation of benzyl (B1604629) alcohols to the corresponding aldehydes is a key transformation. Supported metal nanoparticles have shown exceptional efficacy for this purpose. For example, palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)) can catalyze the oxidation of various benzyl alcohols to benzaldehydes in high yields under solvent-free conditions, using oxygen as the oxidant. nih.gov Similarly, gold nanoparticles supported on various metal oxides (e.g., U₃O₈, MgO, Al₂O₃, ZrO₂) have been used for the solvent-free oxidation of benzyl alcohol to benzaldehyde with high selectivity. rsc.org

The key benefits of these systems include mild reaction conditions, high efficiency, and the straightforward separation of the catalyst from the reaction mixture by simple filtration or centrifugation. acs.orgrsc.org This facilitates continuous processing and reduces waste associated with catalyst removal in homogeneous systems. rsc.org The design of these catalysts often involves creating a multifunctional system where the support material (e.g., acidic or basic metal oxides) plays an active role in the reaction mechanism alongside the metal nanoparticle. rsc.org

Table 2: Examples of Heterogeneous Catalysts for Benzaldehyde Synthesis

| Catalyst | Substrate | Oxidant | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pd/AlO(OH) | Benzyl alcohol | O₂ (1 atm) | Solvent-free, 40°C, Sonication | 99% | nih.gov |

| Au-Sn/GO | Benzyl alcohol | O₂ | 100°C, Toluene | 49.3% | rsc.org |

| Au on ZrO₂ | Benzyl alcohol | O₂ | Solvent-free, 100-130°C | High | rsc.org |

This table summarizes data from various studies on the synthesis of benzaldehydes using heterogeneous catalysts.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is paramount in modern synthetic design, aiming to minimize environmental impact while maximizing efficiency. rjpn.org These principles guide chemists to develop more sustainable processes by preventing waste, increasing atom economy, using safer chemicals and solvents, and improving energy efficiency. rjpn.orgjk-sci.com For a compound like this compound, designing a synthetic route that incorporates these principles is crucial for both environmental stewardship and economic viability.

Aqueous Media and Solvent-Free Reaction Conditions

A primary tenet of green chemistry is the reduction or elimination of hazardous solvents. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. rjpn.org A patented method for synthesizing 3-methoxybenzaldehyde exemplifies this approach, where m-methoxybenzyl alcohol is oxidized using nitric acid with water as the solvent, avoiding volatile organic compounds. google.com The reaction proceeds efficiently at room temperature (10-18 °C). google.com

Solvent-free reactions represent an even more advanced green strategy, eliminating solvents altogether. The oxidation of benzylic alcohols to benzaldehydes has been successfully performed under solvent-free conditions using a heterogeneous palladium catalyst with molecular oxygen. nih.govrsc.org This method not only prevents pollution from solvents but also simplifies product purification. rsc.org Similarly, microwave-assisted, solvent-free oxidation of benzaldehyde using atmospheric oxygen has been explored, significantly reducing reaction times and waste. misericordia.edu

Table 3: Comparison of Reaction Conditions

| Reaction | Solvent | Conditions | Environmental Advantage | Reference |

|---|---|---|---|---|

| Oxidation of m-methoxybenzyl alcohol | Water | Room Temperature, Nitric Acid | Avoids organic solvents, mild conditions | google.com |

| Oxidation of benzyl alcohol | None (Solvent-free) | 40°C, Pd/AlO(OH) catalyst, O₂ | Eliminates solvent waste, easy product isolation | nih.gov |

Atom Economy and Waste Minimization in Preparation Procedures

Atom economy, a concept introduced by Barry Trost, is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jk-sci.comacs.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful as they minimize the formation of byproducts. jocpr.com

The formula for calculating atom economy is: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 acs.org

In contrast to percent yield, which measures the efficiency of a specific experimental procedure, atom economy assesses the intrinsic efficiency of a reaction pathway. acs.org To provide a more complete picture of waste generation, the Environmental Factor (E-Factor) is often used, which is the ratio of the mass of waste to the mass of product. researchgate.net The ideal E-Factor is zero.

For the synthesis of benzaldehydes, traditional methods often have poor atom economy. For example, the oxidation of alcohols using stoichiometric chromium reagents generates significant toxic metal waste. In contrast, catalytic oxidation using molecular oxygen as the oxidant has a much higher atom economy, as the only theoretical byproduct is water.

Table 4: Atom Economy Comparison for Benzaldehyde Synthesis from Benzyl Alcohol

| Reaction Type | Oxidant | Byproducts | Atom Economy | Green Advantage |

|---|---|---|---|---|

| Stoichiometric Oxidation | CrO₃ | Cr(III) salts, acids | Low | Avoids toxic heavy metal waste |

Efficient Oxidation and Reduction Strategies

Developing efficient and selective oxidation and reduction methods is central to green synthesis. The oxidation of alcohols to aldehydes is a fundamental transformation, and modern strategies focus on replacing toxic and hazardous stoichiometric oxidants like permanganate (B83412) and chromates with cleaner alternatives. nih.gov

Catalytic systems using molecular oxygen or hydrogen peroxide as the terminal oxidant are highly desirable. mdpi.com For instance, the selective oxidation of benzyl alcohol can be achieved using ferric nitrate (B79036) [Fe(NO₃)₃] in an air atmosphere, which provides a green cyclic oxidation process. frontiersin.org In this system, the iron cycles between Fe³⁺ and Fe²⁺, and the nitrate is regenerated, making the process catalytic. frontiersin.org Similarly, bimetallic Au–Sn nanoparticles on graphene oxide have been shown to be effective catalysts for the aerobic oxidation of benzyl alcohol to benzaldehyde. rsc.org Vanadium-based catalysts with hydrogen peroxide have also been used for the highly selective oxidation of toluene directly to benzaldehyde in an aqueous system, avoiding the formation of benzyl alcohol or benzoic acid byproducts. mdpi.comuniroma1.it

These advanced strategies offer high conversion rates and selectivity under milder conditions, significantly reducing the environmental footprint compared to classical methods. frontiersin.org

Table 5: Modern Efficient Oxidation Strategies for Benzaldehyde Synthesis

| Catalyst System | Substrate | Oxidant | Yield/Selectivity | Conditions | Reference |

|---|---|---|---|---|---|

| Fe(NO₃)₃·9H₂O | Benzyl alcohol | Air | 85% Yield | 80°C | frontiersin.org |

| NH₄VO₃ / KF | Toluene | H₂O₂, O₂ | ~30% Yield, High Selectivity | 60°C, Aqueous | mdpi.comuniroma1.it |

| Au@SPh.ORMOSIL | Benzyl alcohol | O₂ (2 bar) | 25% Yield, 66% Selectivity | 100°C, Solvent-free | qualitas1998.net |

Multi-Component Reactions (MCRs) Incorporating Benzaldehyde Derivatives

The utility of benzaldehyde derivatives in MCRs is well-documented, with the aldehyde functionality serving as a key electrophilic partner. The specific substitution pattern on the aromatic ring can influence the reactivity of the aldehyde and the properties of the resulting products. The presence of a 3-methoxyphenyl (B12655295) group in this compound, for instance, can modulate the electronic and steric environment of the reaction center, impacting reaction rates and yields. Several classical MCRs, including the Biginelli, Hantzsch, Ugi, and Passerini reactions, readily accommodate substituted benzaldehydes to generate diverse molecular scaffolds.

The Biginelli reaction , first reported in 1893, is a three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a broad spectrum of biological activities, including antiviral, antitumor, and anti-inflammatory properties. nih.gov The generally accepted mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol form and subsequent cyclization and dehydration to yield the DHPM product. organic-chemistry.org

The choice of catalyst and reaction conditions can significantly impact the efficiency of the Biginelli reaction. Various Brønsted and Lewis acids have been employed to promote this transformation. wikipedia.org The electronic nature of the substituent on the benzaldehyde ring also plays a crucial role. A study on the synthesis of benzaldehyde-based dihydropyrimidinones investigated different reaction pathways and their corresponding yields, highlighting the importance of the reaction setup. unair.ac.id For instance, a one-pot reaction via an iminium intermediate gave a yield of 58%. unair.ac.id Another report detailed the use of silicotungstic acid supported on Amberlyst-15 as a heterogeneous catalyst, noting that electron-poor aromatic aldehydes generally provided better results. nih.gov

| Aldehyde | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Conc. HCl | Ethanol, Reflux | 58 | unair.ac.id |

| 4-Chlorobenzaldehyde | WSi/A-15 | Neat, Stirring, 4.5h | 82 | nih.gov |

| 4-Fluorobenzaldehyde | WSi/A-15 | Neat, Stirring | - | nih.gov |

| 4-Nitrobenzaldehyde | WSi/A-15 | Neat, Stirring | - | nih.gov |

| 3-Methoxybenzaldehyde | - | - | - | - |

The Hantzsch dihydropyridine (B1217469) synthesis is another prominent MCR that utilizes aldehydes. This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium (B1175870) acetate, to produce 1,4-dihydropyridines. nih.govresearchgate.net These compounds are of significant interest in medicinal chemistry, with many acting as calcium channel blockers. The reaction can be performed under various conditions, including the use of heterogeneous catalysts and green solvents. researchgate.netrsc.orgfrontiersin.org

A study on the Hantzsch condensation of methoxybenzaldehyde isomers (ortho, meta, and para) with methyl 3-aminocrotonate in refluxing isopropanol (B130326) demonstrated the formation of the corresponding 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(methoxyphenyl)-1,4-dihydropyridines. nih.govresearchgate.net The reaction with m-methoxybenzaldehyde afforded the product in a 28.8% yield. nih.govresearchgate.net This illustrates the direct applicability of this MCR to substrates like this compound.

| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Methoxybenzaldehyde | Methyl 3-aminocrotonate | - | Isopropanol | - | nih.govresearchgate.net |

| m-Methoxybenzaldehyde | Methyl 3-aminocrotonate | - | Isopropanol | 28.8 | nih.govresearchgate.net |

| p-Methoxybenzaldehyde | Methyl 3-aminocrotonate | - | Isopropanol | 15.3 | nih.govresearchgate.net |

The Ugi reaction is a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide. This reaction is highly valued for its ability to generate peptide-like structures with a high degree of molecular diversity in a single step. The reaction is typically performed in polar solvents like methanol (B129727) and proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. A subsequent Mumm rearrangement leads to the final product.

The incorporation of benzaldehyde derivatives like this compound into these MCRs provides a powerful and convergent route to a vast array of complex molecules. The specific choice of MCR, catalyst, and reaction conditions allows for the targeted synthesis of diverse scaffolds with potential applications in various fields of chemical science.

Reactivity, Reaction Mechanisms, and Derivative Synthesis of 3 3 Methoxyphenyl Benzaldehyde

Mechanistic Understanding of Aldehyde Group Reactivity

The aldehyde functional group is the primary center of reactivity in 3-(3-Methoxyphenyl)benzaldehyde. Its chemical behavior is dominated by the electrophilic nature of the carbonyl carbon, making it a target for a wide array of nucleophilic attacks and condensation reactions. chemimpex.com

Electrophilic Character and Nucleophilic Addition Reactions

The carbon atom of the aldehyde group is sp² hybridized and bonded to a highly electronegative oxygen atom. This polarization creates a significant partial positive charge on the carbon, rendering it electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile adds to the carbonyl carbon, breaking the pi-bond and forming a tetrahedral intermediate which is subsequently protonated.

A variety of metals can be used to facilitate the coupling reaction between a nucleophilic species and an aldehyde. nih.gov For instance, the nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to the aldehyde group of this compound would yield the corresponding secondary alcohols. Similarly, the addition of a cyanide ion (from sources like HCN or NaCN) leads to the formation of a cyanohydrin, a versatile intermediate in organic synthesis. Another common example is the formation of hemiacetals and acetals through the reaction with alcohols under acidic conditions. acs.org N-heterocyclic carbenes (NHCs) have also been shown to catalyze addition reactions involving substituted aromatic aldehydes. core.ac.uk

Aldol (B89426) Condensation and Knoevenagel Reaction Pathways

Aldol and Knoevenagel condensations are powerful carbon-carbon bond-forming reactions that prominently feature aldehydes as electrophilic partners. These reactions are crucial for building more complex molecular architectures from simpler precursors. chemimpex.commagritek.com

In a typical base-catalyzed Aldol condensation , an enolate ion, generated from a ketone or another enolizable carbonyl compound, acts as the nucleophile. magritek.com This enolate attacks the electrophilic carbonyl carbon of this compound. The resulting aldol addition product, a β-hydroxy carbonyl compound, can then undergo dehydration, often promoted by heat or acid/base catalysis, to form a conjugated α,β-unsaturated carbonyl compound, also known as a chalcone (B49325) derivative. pierpalab.comresearchgate.netjocpr.com Electron-withdrawing groups on the aldehyde can favor the initial nucleophilic addition step. nih.gov

The Knoevenagel condensation is a related reaction where the nucleophile is generated from an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., malonic acid, ethyl cyanoacetate, malononitrile). niscpr.res.inresearchgate.netresearchgate.net The reaction is typically catalyzed by a weak base, such as an amine. mdpi.com The enhanced acidity of the methylene (B1212753) protons allows for easy formation of a carbanion, which then attacks the aldehyde. The initial adduct readily undergoes dehydration to yield a stable, highly conjugated product. niscpr.res.inaston.ac.uk

Table 1: Examples of Knoevenagel Condensation Reactants

| Active Methylene Compound | Catalyst Examples | Resulting Product Type |

|---|---|---|

| Malononitrile | [MeHMTA]BF₄, Piperidine | Dicyanovinylarene |

| Ethyl Cyanoacetate | Amine-supported silica (B1680970) gel, Ionic Liquids | α-Cyano-α,β-unsaturated ester |

Imine (Schiff Base) and Azine Formation Reactions

The aldehyde group readily reacts with primary amines to form imines , also known as Schiff bases. organic-chemistry.org This condensation reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. walisongo.ac.id The removal of water from this intermediate drives the reaction to completion, often facilitated by azeotropic distillation. walisongo.ac.idresearchgate.net A wide variety of primary amines can be used, leading to a diverse range of N-substituted imine derivatives. rsc.org

When this compound is treated with hydrazine (B178648) (N₂H₄), a double condensation reaction occurs to form an azine . In this reaction, two molecules of the aldehyde react with one molecule of hydrazine to yield a symmetrical compound containing a C=N-N=C linkage. researchgate.net The formation of azines can sometimes occur unexpectedly during reactions involving hydrazine derivatives. researchgate.net

Table 2: Products from Reactions with Amine and Hydrazine Derivatives

| Reactant | Product Class | General Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Ar-CH=N-R |

| Hydrazine (NH₂NH₂) | Azine | Ar-CH=N-N=CH-Ar |

Influence of the Methoxy (B1213986) Substituent on Aromatic Reactivity and Selectivity

Resonance Effect (+R): The oxygen atom's lone pairs can be delocalized into the aromatic ring, increasing the electron density, particularly at the ortho and para positions.

Inductive Effect (-I): The electronegativity of the oxygen atom withdraws electron density from the ring through the sigma bond.

For the methoxy group, the electron-donating resonance effect is dominant. This has two major consequences. First, it activates the phenyl ring to which it is attached, making it more susceptible to electrophilic aromatic substitution than an unsubstituted benzene (B151609) ring. Second, it directs incoming electrophiles to the positions ortho and para to itself. In the case of this compound, this directs substitution to the 2-, 4-, and 6-positions of the methoxy-bearing ring. The presence of the methoxy group can also enhance the solubility of the compound in organic solvents. chemimpex.com

Functionalization of the Biphenyl (B1667301) Core

The biphenyl core of this compound presents additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives. rsc.org The reactivity of the two aromatic rings is distinct due to the influence of their respective substituents.

Derivatization via Substitution Reactions

Derivatization of the biphenyl core is most commonly achieved through electrophilic aromatic substitution reactions. The outcome of such reactions is dictated by the directing effects of the existing substituents. rsc.org

Ring A (Methoxy-substituted): As discussed, the methoxy group is an activating, ortho-, para-director. This ring is the more reactive of the two.

Ring B (Aldehyde-substituted): The aldehyde group (-CHO) is a deactivating, meta-director due to its strong electron-withdrawing nature.

Therefore, in an electrophilic substitution reaction such as nitration, halogenation, or Friedel-Crafts acylation, the incoming electrophile will preferentially attack the activated ring (Ring A) at the positions ortho and para to the methoxy group. Reaction on Ring B is less favorable and would occur at the position meta to the aldehyde group. This selectivity allows for controlled functionalization of the biphenyl system. For example, Williamson ether synthesis can be performed if a hydroxyl group is present, allowing for further derivatization. orientjchem.org

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Substitution Position on Biphenyl Core |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Primarily on the methoxy-substituted ring (ortho/para to -OCH₃) |

| Bromination | Br₂, FeBr₃ | Primarily on the methoxy-substituted ring (ortho/para to -OCH₃) |

Investigations into Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides crucial insights into the reactivity of this compound and the mechanisms of its transformations. While specific, comprehensive kinetic and thermodynamic data for every reaction of this compound are not always available, general principles can be derived from studies on substituted benzaldehydes in similar reactions.

Hammett and Brønsted-Lowry Relationships:

The electronic effect of the meta-methoxy group in this compound plays a significant role in its reactivity. The Hammett equation, log(k/k₀) = ρσ, is a valuable tool for quantifying these effects in condensation reactions. The Hammett parameter (σ) for a meta-methoxy group is +0.12, indicating it is a weakly electron-withdrawing group through inductive effects, although it can also exhibit some electron-donating resonance effects. In reactions where the rate-determining step involves nucleophilic attack on the carbonyl carbon of the aldehyde, the reaction rate is often enhanced by electron-withdrawing substituents. For example, in aldol condensations, a positive ρ value is typically observed, signifying that electron-withdrawing groups on the benzaldehyde (B42025) accelerate the reaction. acs.org This suggests that this compound would likely react at a slightly faster rate than benzaldehyde (σ = 0) but slower than benzaldehydes with strongly electron-withdrawing groups like a nitro group.

Activation Parameters from Arrhenius and Eyring Equations:

The temperature dependence of reaction rates allows for the determination of activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) through the Arrhenius and Eyring equations. rsc.orgarabjchem.org For many condensation reactions of aldehydes, the entropy of activation is found to be negative. arabjchem.org This is consistent with a mechanism where two or more reactant molecules combine to form a more ordered transition state, leading to a decrease in entropy.

For instance, in the oxidation of substituted benzaldehydes, the negative entropy of activation supports the formation of a structured intermediate in the slow step. arabjchem.org Similarly, in multicomponent reactions like the Biginelli reaction, a highly negative entropy of activation would be expected due to the convergence of three molecules in the transition state.

The following table presents a conceptual summary of expected kinetic and thermodynamic parameters for reactions involving this compound, based on general findings for substituted benzaldehydes.

| Parameter | Expected Value/Trend for this compound | Rationale | Reference(s) |

| Hammett Plot (ρ) | Positive for nucleophilic attack on the carbonyl | The m-methoxy group is weakly electron-withdrawing, accelerating the reaction compared to unsubstituted benzaldehyde. | acs.org |

| Enthalpy of Activation (ΔH‡) | Moderate | The electronic effect of the m-methoxy group is not as strong as powerful electron-withdrawing or -donating groups. | arabjchem.org |

| Entropy of Activation (ΔS‡) | Negative | Typical for condensation reactions where multiple molecules form a more ordered transition state. | arabjchem.org |

| Gibbs Free Energy of Activation (ΔG‡) | Moderate | Reflects the balance between enthalpic and entropic contributions. | libretexts.orgkhanacademy.org |

It is important to note that these are generalized trends, and the specific values will depend on the particular reaction, solvent, and catalyst system employed. Detailed experimental studies are necessary to determine the precise kinetic and thermodynamic profiles for each specific reaction of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it reveals the connectivity and chemical environment of atoms within a molecule.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-(3-Methoxyphenyl)benzaldehyde, the ¹H NMR spectrum is complex, showing distinct signals for the aldehydic proton, the methoxy (B1213986) group protons, and the aromatic protons on the two phenyl rings.

The aldehydic proton (CHO) is highly deshielded due to the electron-withdrawing nature of the oxygen atom and typically appears as a singlet at a high chemical shift. The methoxy group (-OCH₃) protons are shielded and appear as a sharp singlet. The aromatic region is the most complex, with overlapping multiplets corresponding to the eight protons distributed across the two substituted benzene (B151609) rings. The specific chemical shifts and coupling patterns are dictated by the substitution pattern on each ring.

While experimental data is not widely published, predicted ¹H NMR data serves as a valuable reference. guidechem.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aldehydic H | ~10.0 | Singlet | Highly deshielded due to the adjacent carbonyl group. |

| Aromatic H's | 7.0 - 8.2 | Multiplet | Complex region with overlapping signals from both phenyl rings. |

| Methoxy H's | ~3.8 | Singlet | Characteristic sharp signal for the -OCH₃ group. |

Note: This table is based on predicted values and general knowledge of similar structures. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, providing direct evidence of the total number of non-equivalent carbons. The spectrum shows a characteristic signal for the carbonyl carbon of the aldehyde group at a very high chemical shift (downfield). The aromatic carbons appear in a specific range, with their exact shifts influenced by the substituents. The carbon of the methoxy group appears at a higher field (upfield). The molecule has a total of 14 carbon atoms, but due to symmetry considerations, the number of unique signals may be fewer. guidechem.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl C (C=O) | ~192 | Highly deshielded, characteristic of an aldehyde. |

| Aromatic C-O | ~160 | Carbon attached to the methoxy group. |

| Aromatic C's | 110 - 145 | Multiple signals corresponding to the carbons of the two benzene rings. |

| Methoxy C (-OCH₃) | ~55 | Shielded carbon of the methoxy group. |

Note: This table is based on predicted values. The molecular formula is C₁₄H₁₂O₂. guidechem.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy) would be used to establish ¹H-¹H spin-spin coupling networks, revealing which protons are adjacent to each other within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between ¹H and ¹³C atoms. This is particularly vital for establishing the connectivity between the two phenyl rings and for linking the aldehyde and methoxy groups to their respective positions on the aromatic skeletons.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is unique to the compound and reveals the presence of specific functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. A strong, sharp peak corresponding to the C=O stretch of the aldehyde group is expected around 1700 cm⁻¹. The C-H stretching vibrations of the aldehyde group typically appear as a pair of bands near 2850 and 2750 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region. The strong absorption from the C-O stretching of the methoxy ether group would be visible in the 1250-1000 cm⁻¹ range.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectrum of this compound is primarily characterized by electronic transitions within the aromatic rings and the carbonyl group. In a manner similar to other benzaldehyde (B42025) derivatives, the UV-Vis spectrum is expected to exhibit strong absorption bands corresponding to π → π* transitions. For benzaldehyde itself, these transitions are typically observed around 248 nm. acs.org The presence of the methoxy-substituted phenyl ring is likely to influence the position and intensity of these absorption maxima. The conjugation between the two aromatic rings and the carbonyl group creates an extended π-system, which can lead to a bathochromic (red) shift of the absorption bands compared to simpler benzaldehydes.

The spectrum of this compound would likely display a complex profile with multiple overlapping bands. The primary absorption is anticipated to be an intense band in the UV region, attributable to the π → π* transition of the conjugated biphenyl (B1667301) system. A weaker band, corresponding to the n → π* transition of the carbonyl group, may also be observed at a longer wavelength, often appearing as a shoulder on the main absorption peak. acs.org The exact λmax values are dependent on the solvent used for analysis due to solvatochromic effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound, which has a molecular weight of approximately 212.24 g/mol . guidechem.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight.

The fragmentation of this compound is expected to follow patterns characteristic of benzaldehydes and biphenyl compounds. Key fragmentation pathways would likely involve:

Loss of a hydrogen atom: Formation of a stable acylium ion ([M-H]⁺) by the loss of the aldehydic hydrogen.

Loss of the formyl group: Cleavage of the C-C bond between the phenyl ring and the carbonyl group, resulting in a fragment corresponding to the biphenyl moiety ([M-CHO]⁺).

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).

Fission of the biphenyl linkage: Fragmentation of the bond connecting the two phenyl rings.

A plausible fragmentation pattern would show a prominent molecular ion peak, with other significant peaks corresponding to the loss of H, CHO, and OCH₃ groups.

High-Resolution Mass Spectrometry (HRMS)

X-ray Crystallography for Solid-State Structure Determination

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c or Pbca) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-100 (for monoclinic) |

| Z | 4 |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be governed by a network of weak intermolecular interactions. nih.gov Based on the analysis of similar compounds, the following interactions are expected to be significant in stabilizing the crystal lattice:

C-H···O Hydrogen Bonds: The aldehydic hydrogen and aromatic hydrogens can act as hydrogen bond donors, forming interactions with the oxygen atoms of the carbonyl and methoxy groups of neighboring molecules. These interactions are often crucial in directing the supramolecular assembly.

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π-systems of adjacent molecules are arranged in either a parallel-displaced or a T-shaped geometry.

The interplay of these forces would determine the final three-dimensional arrangement of the molecules in the crystal, influencing physical properties such as melting point and solubility.

Table 2: Expected Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor |

| C-H···O | Aldehydic C-H, Aromatic C-H | Carbonyl O, Methoxy O |

| π-π Stacking | Phenyl Ring 1, Phenyl Ring 2 | Phenyl Ring 1, Phenyl Ring 2 |

Applications of 3 3 Methoxyphenyl Benzaldehyde in Advanced Organic Synthesis and Materials Science Research

The compound 3-(3-Methoxyphenyl)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial component in various advanced scientific research fields. chemimpex.com Its unique structure, featuring a methoxy (B1213986) group on one phenyl ring and an aldehyde on the other, makes it a valuable precursor and building block in both organic synthesis and materials science. chemimpex.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.